![molecular formula C13H13BrN4O2 B7633134 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is not fully understood. However, research has shown that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has potential biochemical and physiological effects. Research has shown that this compound may have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole in lab experiments is its potential as a selective and potent anti-cancer agent. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder further development and application of this compound.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole.
2. Research should be conducted to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer.
3. Studies should be conducted to investigate the potential of this compound as an anti-inflammatory and antioxidant agent.
4. Further research is needed to investigate the potential neuroprotective effects of this compound.
5. Studies should be conducted to investigate the potential of this compound as a therapeutic agent for other diseases and conditions.
Synthesis Methods
The synthesis of 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole involves the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine to form an amide intermediate. The amide intermediate is then cyclized with cyanogen bromide to form the desired oxadiazole compound.
Scientific Research Applications
The compound 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Research has shown that this compound has cytotoxic effects on cancer cells and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c1-6(11-7(2)16-17-8(11)3)13-15-12(18-20-13)9-4-5-10(14)19-9/h4-6H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVHFMXLFLBAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.